molecular formula C9H15O4- B14751456 2-Ethoxycarbonylhexanoate

2-Ethoxycarbonylhexanoate

Cat. No.: B14751456
M. Wt: 187.21 g/mol
InChI Key: IGGGSAHINVSGTM-UHFFFAOYSA-M
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Description

2-Ethoxycarbonylhexanoate is an ester compound with the molecular formula C9H16O3. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycarbonylhexanoate can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester and the removal of water:

C6H11COOH+C2H5OHC6H11COOC2H5+H2O\text{C}_6\text{H}_{11}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{COO}\text{C}_2\text{H}_5 + \text{H}_2\text{O} C6​H11​COOH+C2​H5​OH→C6​H11​COOC2​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonylhexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and ethanol in the presence of an acid or base.

    Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Hexanoic acid and ethanol.

    Reduction: Hexanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

2-Ethoxycarbonylhexanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonylhexanoate involves its interaction with enzymes and other molecular targets. For example, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of hexanoic acid and ethanol. The molecular pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different chain length.

    Methyl butanoate: An ester with a shorter carbon chain.

    Isopropyl butyrate: An ester with a branched alkyl group.

Uniqueness

2-Ethoxycarbonylhexanoate is unique due to its specific carbon chain length and the presence of an ethoxy group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

2-ethoxycarbonylhexanoate

InChI

InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1

InChI Key

IGGGSAHINVSGTM-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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